molecular formula C10H14ClN3O4S B3218227 2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride CAS No. 1187933-02-3

2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride

Cat. No.: B3218227
CAS No.: 1187933-02-3
M. Wt: 307.75 g/mol
InChI Key: FMPPNFHXAFANMR-UHFFFAOYSA-N
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Description

2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C10H14ClN3O4S and a molecular weight of 307.76 g/mol . This compound is characterized by the presence of a nitro group, a pyrrolidine ring, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride typically involves the nitration of N-pyrrolidin-3-YL-benzenesulfonamide followed by the formation of the hydrochloride salt. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group. The resulting nitro compound is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The pyrrolidine ring and benzenesulfonamide moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide
  • N-pyrrolidin-3-YL-benzenesulfonamide
  • 2-Amino-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride

Uniqueness

2-Nitro-N-pyrrolidin-3-YL-benzenesulfonamide hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the nitro group, pyrrolidine ring, and benzenesulfonamide moiety makes it a versatile compound with diverse applications in research and industry .

Properties

IUPAC Name

2-nitro-N-pyrrolidin-3-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4S.ClH/c14-13(15)9-3-1-2-4-10(9)18(16,17)12-8-5-6-11-7-8;/h1-4,8,11-12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPPNFHXAFANMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-02-3
Record name Benzenesulfonamide, 2-nitro-N-3-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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